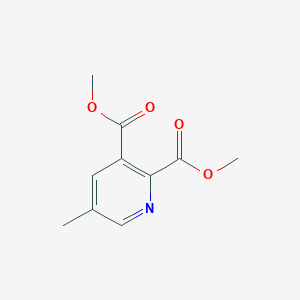

Dimethyl 5-methylpyridine-2,3-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5-methylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOJTLPEGLTEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888856 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112110-16-4 | |

| Record name | 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112110164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Dimethyl 5-methylpyridine-2,3-dicarboxylate

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Dimethyl 5-methylpyridine-2,3-dicarboxylate is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its specific substitution pattern—a methyl group at the 5-position and two adjacent dimethyl ester groups at the 2- and 3-positions—offers a unique scaffold for creating complex molecular architectures. However, the potential for isomeric impurities during synthesis necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its structure and ensure purity. This guide provides a detailed framework for the structural analysis of this compound, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. By explaining the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for scientists engaged in synthetic chemistry and quality control.

Introduction to this compound

Chemical Identity and Physicochemical Properties

The subject of this guide is a substituted pyridine derivative with significant utility in organic synthesis.[2] Its core structure is a pyridine ring, which imparts specific electronic and solubility characteristics. The functional groups are critical to its reactivity and are the focus of our analytical verification.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 112110-16-4 | [2][4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [4][5] |

| Molecular Weight | 209.20 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | 292.18°C at 760 mmHg (Predicted) | [4] |

Significance in Synthetic Chemistry

Pyridine dicarboxylic acids and their esters are crucial intermediates.[6][7] this compound, in particular, serves as a raw material for more complex molecules. For instance, the methyl group at the 5-position can be selectively functionalized, such as through bromination using N-bromosuccinimide (NBS), to introduce further synthetic handles.[2][8] Given its role as a foundational building block, absolute certainty of its structure is paramount to the success of subsequent synthetic steps and the integrity of the final product.

The Imperative of Structural Verification

In any synthetic workflow, the confirmation of an intermediate's structure is a critical control point. For a molecule like this compound, ambiguity can arise from:

-

Isomeric Contaminants: Synthesis might yield other isomers (e.g., Dimethyl 6-methylpyridine-2,3-dicarboxylate).

-

Incomplete Reactions: Residual starting materials or incompletely esterified intermediates.

-

Side-Reactions: Unintended modifications to the pyridine ring or functional groups.

A single analytical technique is often insufficient to rule out all possibilities. Therefore, a synergistic approach combining multiple spectroscopic methods is required for unambiguous confirmation.

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a synthetic compound should follow a logical progression, where each step provides a piece of the puzzle. The overall workflow is designed to first confirm the molecular mass and elemental formula, then map the atomic connectivity, and finally, verify the presence of key functional groups.

Caption: Integrated workflow for the synthesis and structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

3.1 Principle and Experimental Rationale Mass spectrometry is the first-line technique for structural analysis. Its primary purpose is to measure the mass-to-charge ratio (m/z) of the ionized molecule, which provides the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement, which helps distinguish between compounds with the same nominal mass but different elemental compositions.

3.2 Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is preferred for pyridine compounds as the nitrogen atom is readily protonated.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

3.3 Data Interpretation: Expected Molecular Ion For a compound with the formula C₁₀H₁₁NO₄ (MW = 209.20), the following ions are expected in ESI-MS:

-

[M+H]⁺: The protonated molecule at m/z 210.0761. This is typically the base peak.

-

[M+Na]⁺: A sodium adduct may be observed at m/z 232.0580 if sodium salts are present.

3.4 Expected Fragmentation Patterns While ESI is a soft ionization technique, some in-source fragmentation can occur. Tandem MS (MS/MS) experiments can provide further structural information.

| Ion (m/z) | Loss | Fragment Structure |

| 179.0655 | -OCH₃ (31.01) | Loss of a methoxy radical from the ester. |

| 151.0706 | -COOCH₃ (59.01) | Loss of a methyl carboxylate group. |

| 122.0597 | -2x COOCH₃ (118.02) | Loss of both ester groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Mapping

4.1 The Central Role of NMR in Isomer Differentiation NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. It can distinguish between isomers, which MS often cannot. For this compound, NMR confirms the substitution pattern on the pyridine ring.

Caption: Structure of this compound.

4.2 ¹H NMR Spectroscopy This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum with 16-32 scans.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | d (doublet) | 1H | H-6 | Deshielded by the adjacent nitrogen and C-2 ester. |

| ~8.2 - 8.4 | d (doublet) | 1H | H-4 | Deshielded by adjacent C-3 ester. Coupled to H-6. |

| ~3.95 - 4.05 | s (singlet) | 3H | C2-COOCH₃ | Ester methyl protons, deshielded by proximity to the ring N. |

| ~3.85 - 3.95 | s (singlet) | 3H | C3-COOCH₃ | Ester methyl protons. |

| ~2.4 - 2.5 | s (singlet) | 3H | C5-CH₃ | Pyridine methyl group protons. |

Causality Insight: The two ester methyl groups are expected to have slightly different chemical shifts because of their different spatial environments (one is ortho to the nitrogen, the other is meta). The two aromatic protons (H-4 and H-6) will appear as doublets due to four-bond (⁴J) "meta-coupling," a characteristic feature of 1,2,3,5-tetrasubstituted pyridine rings.

4.3 ¹³C NMR Spectroscopy This provides information on the carbon framework of the molecule.

Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Same spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 169 | C2-C =O |

| ~165 - 167 | C3-C =O |

| ~155 - 157 | C-6 |

| ~148 - 150 | C-2 |

| ~138 - 140 | C-4 |

| ~135 - 137 | C-5 |

| ~125 - 127 | C-3 |

| ~52 - 54 | C2/C3-OC H₃ |

| ~18 - 20 | C5-C H₃ |

4.4 Advanced 2D NMR for Unambiguous Assignment To definitively link all protons and carbons, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Would show the coupling between H-4 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular framework.

Trustworthiness Insight: The HMBC correlations provide a self-validating system. For example, observing a correlation from the methyl protons (~2.4 ppm) to two aromatic carbons (C-4 and C-6) and observing correlations from the H-4 proton to the C-5 carbon confirms the placement of the methyl group between these two positions.

Infrared (IR) Spectroscopy for Functional Group Identification

5.1 Principle and Application IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It is an excellent complementary technique to NMR and MS.

5.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

5.3 Characteristic Absorption Bands The IR spectrum provides clear evidence for the ester functionalities and the aromatic pyridine ring.[6][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine ring) |

| 2990-2950 | C-H stretch | Aliphatic (Methyl groups) |

| ~1730 | C=O stretch | Ester (Carbonyl) |

| 1600-1450 | C=C / C=N stretch | Aromatic (Pyridine ring) |

| 1300-1100 | C-O stretch | Ester |

Expertise Insight: The most prominent and diagnostic peak will be the strong absorbance around 1730 cm⁻¹ for the C=O stretch of the two ester groups. Its presence is a definitive indicator of successful esterification, while its absence would signal a failed reaction.

Conclusion: An Integrated Approach to Certainty

The structural elucidation of this compound cannot be reliably achieved with a single analytical method. A synergistic and logical workflow is essential for achieving unambiguous and trustworthy results.

-

Mass Spectrometry provides the foundational confirmation of the molecular weight and elemental formula.

-

¹H and ¹³C NMR Spectroscopy map the precise atomic connectivity and are indispensable for distinguishing between isomers.

-

2D NMR (especially HMBC) serves as the ultimate arbiter of the substitution pattern, creating a self-validating dataset.

-

IR Spectroscopy offers a rapid and definitive check for the presence of critical functional groups.

By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing that their synthetic building blocks are structurally sound and pure, thereby ensuring the integrity of their downstream research and development efforts.

References

- agrochemx.com. (n.d.). China Diethyl 5-methylpyridine-2,3-dicarboxylate Suppliers - OEM/ODM.

- ChemicalBook. (2023). 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4.

- Guidechem. (n.d.). 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester 112110-16-4.

- Joshi, J. D., & Patel, P. (n.d.). Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes.

- Johnson, D. K., et al. (1976). Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes. Journal of the Chemical Society, Dalton Transactions.

- Çolak, A. T., et al. (2012). The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds.

- Sigma-Aldrich. (n.d.). This compound | 112110-16-4.

- Vulcanchem. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5.

- Wang, L., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. PubMed.

- Kumar, S., et al. (2023). A combined spectroscopic and theoretical study to investigate the coordination modes of 2,3- and 3,4- pyridine dicarboxylates with Eu(III).

- Sunway Pharm Ltd. (n.d.). This compound - CAS:112110-16-4.

- PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate.

- Sigma-Aldrich. (n.d.). 2'-Deoxycytidine 5'-triphosphate disodium salt.

- Echemi. (n.d.). This compound.

- PubChem. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester.

- ResearchGate. (n.d.). FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples.

- ChemicalBook. (n.d.). 5,5'-DIMETHYL-2,2'-DIPYRIDYL(1762-34-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate(632-93-9) 1h nmr.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

- 1. agrochemx.com [agrochemx.com]

- 2. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]

- 3. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

"Dimethyl 5-methylpyridine-2,3-dicarboxylate" physical properties

An In-depth Technical Guide to the Physical Properties of Dimethyl 5-methylpyridine-2,3-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a key heterocyclic building block, understanding its characteristics is paramount for researchers, chemists, and drug development professionals who utilize it in organic synthesis. This document moves beyond a simple data sheet, offering insights into the practical implications of these properties in experimental design, process optimization, and material handling. We will cover its chemical identity, physicochemical parameters, solubility, and the standard methodologies for its characterization, ensuring a foundation of scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

Unambiguous identification is the cornerstone of chemical research and development. This compound is a substituted pyridine derivative with two methyl ester functional groups.

-

Primary Name: this compound[1]

-

Synonyms: 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester, 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate[1][2]

The strategic placement of the methyl group at the 5-position and the dicarboxylate esters at the 2- and 3-positions creates a molecule with specific steric and electronic properties, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[6][7]

Caption: Molecular Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in both storage and reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White or off-white crystalline powder | [2][8] |

| Melting Point | 152°C - 156°C | [2] |

| Boiling Point | 292.18°C (at 760 mmHg) | [1][5][9] |

| Density | 1.197 g/cm³ | [1][5][9] |

| Flash Point | 130.506°C | [1][5][9] |

| Refractive Index | 1.515 | [1][5][9] |

| Purity (Typical) | ≥97-99% (by HPLC) | [3][10] |

Thermal Properties

The melting point of 152-156°C indicates that this compound is a stable solid at room temperature with relatively strong intermolecular forces within its crystal lattice.[2] Its high boiling point of over 290°C suggests low volatility, which is an important consideration for high-temperature reactions to minimize loss of material.[1][5][9] The flash point of approximately 131°C is a critical safety parameter, indicating the lowest temperature at which its vapors can ignite in the presence of an ignition source.[1][5][9]

Solubility Profile

The solubility of a reagent is fundamental to designing homogeneous reaction mixtures and effective purification protocols. The ester functionalities lend some polarity, but the overall molecule retains significant organic character.

-

Highly Soluble: N,N-Dimethylformamide (DMF), Methanol[2]

-

Sparingly Soluble: Glacial Acetic Acid[2]

-

Very Slightly Soluble: Chloroform[2]

-

Practically Insoluble: Water[2]

Expert Insight: The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol makes these excellent choices for reaction media. The practical insolubility in water is advantageous for purification; the compound can often be precipitated from an organic reaction mixture by the addition of water, a common workup procedure.

Experimental Workflow for Property Verification

To ensure the quality and identity of a starting material, a systematic analytical workflow is essential. This process validates the properties listed above and confirms the structural integrity of the compound.

Caption: Standard workflow for the physical and chemical characterization of a research chemical.

Rationale Behind the Workflow

-

Visual Inspection: This is a rapid, non-destructive first pass. Any deviation from the expected appearance as a white crystalline powder could indicate contamination or degradation.[2][8]

-

Solubility Assessment: This practical test confirms the compound's suitability for planned reaction solvents and provides clues for designing extraction and crystallization procedures.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is the modern standard for determining an accurate melting point. A sharp melting peak is indicative of high purity, whereas a broad peak suggests the presence of impurities.

-

Structural Confirmation: This is the most critical step. Proton and Carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) provides definitive information about the molecular structure, confirming the connectivity of atoms and the presence of all functional groups. Mass Spectrometry (MS) confirms the molecular weight.[11]

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to quantify the purity of the sample, typically aiming for levels above 97-99% for use in sensitive synthetic applications.[10]

Handling and Storage Recommendations

Proper storage is crucial for maintaining the long-term integrity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container to prevent moisture absorption.[3] A cool, dry, and well-ventilated area is recommended.[10] While some suppliers suggest room temperature storage[3], others recommend refrigeration (2-8°C) for optimal long-term stability.[10]

-

Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Conclusion

This compound is a well-characterized solid intermediate with a defined set of physical properties that make it amenable to a variety of applications in organic synthesis. Its thermal stability, predictable solubility, and high purity make it a reliable building block for drug discovery and material science. The experimental protocols outlined herein represent the industry standard for verifying these properties, ensuring both the quality of research outcomes and the safety of laboratory personnel.

References

- China Diethyl 5-methylpyridine-2,3-dicarboxylate Suppliers - OEM/ODM. (n.d.). agrochemx.com.

- Dimethyl 5-methylpyridine-2,3-dicarboxyl

- This compound - CAS:112110-16-4 - Sunway Pharm Ltd. (n.d.). 3wpharm.com.

- This compound | 112110-16-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester - Echemi. (2022, December 31). Echemi.com.

- 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester 112110-16-4 - Guidechem. (n.d.). Guidechem.com.

- 105151-48-2|Diethyl 5-methylpyridine-2,3-dicarboxyl

- 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 - ChemicalBook. (2025, September 26). ChemicalBook.com.

- 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester 112110-16-4 wiki - Guidechem. (n.d.). Guidechem.com.

- 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester - Echemi. (n.d.). Echemi.com.

- Dimethyl 2,5-pyridine dicarboxylate 97 881-86-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5 - Vulcanchem. (n.d.). Vulcanchem.com.

- Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem. (n.d.). PubChem.

- diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate(632-93-9) 1 h nmr. (n.d.). ChemicalBook.com.

- 605-38-9|Dimethyl pyridine-2,3-dicarboxyl

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 112110-16-4 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 8. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. agrochemx.com [agrochemx.com]

- 11. 605-38-9|Dimethyl pyridine-2,3-dicarboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Dimethyl 5-methylpyridine-2,3-dicarboxylate: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4), a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a versatile building block, its unique arrangement of a pyridine core, a reactive methyl group, and two ester functionalities offers a valuable scaffold for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, spectroscopic signature, key reactive pathways, and established applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a methyl group at the C5 position and two methyl ester groups at the adjacent C2 and C3 positions. This specific substitution pattern dictates its electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis.[1]

The electron-donating nature of the C5-methyl group slightly increases the electron density of the pyridine ring, while the two electron-withdrawing carboxylate groups at the C2 and C3 positions significantly influence the reactivity of the ring and adjacent sites.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 112110-16-4[2][3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₄[3][6][7] |

| Molecular Weight | 209.20 g/mol [2][3] |

| Synonyms | 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester; Dimethyl 5-methyl-2,3-pyridinedicarboxylate[3][7][8] |

| InChI Key | MKOJTLPEGLTEFM-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)C)C(=O)OC |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. This compound is typically supplied as a solid, with solubility characteristics that favor polar organic solvents.

| Property | Value | Source(s) |

| Appearance | White or off-white powder or crystalline powder. | [5][7] |

| Melting Point | 152°C - 156°C | [7] |

| Boiling Point | 292.18°C (at 760 mmHg) | [3][6] |

| Density | 1.197 g/cm³ | [3][6] |

| Flash Point | 130.506°C | [3][6] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [7] |

| Refractive Index | 1.515 | [3][6] |

Spectroscopic Characterization

Structural confirmation of this compound relies on standard analytical techniques. While a Certificate of Analysis for a specific batch should always be consulted for definitive data, the expected spectroscopic signatures are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected peaks include:

-

A singlet for the C5-methyl protons (3H).

-

Two distinct singlets for the two non-equivalent ester methoxy protons (3H each).

-

Two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, including the two carbonyl carbons of the ester groups, the carbons of the pyridine ring, the C5-methyl carbon, and the two methoxy carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups. Characteristic absorption bands would include:

-

Strong C=O stretching vibrations for the two ester groups, typically in the range of 1720-1740 cm⁻¹.

-

C=C and C=N stretching bands associated with the pyridine ring, found in the 1400-1600 cm⁻¹ region.

-

C-O stretching bands for the ester linkages, typically between 1100-1300 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic methyl groups.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 209.0688 Da. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 209, along with characteristic fragmentation patterns corresponding to the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.

Synthesis and Derivatization Pathways

This compound is a valuable synthetic intermediate, meaning its true utility lies in its conversion to other molecules. A primary application is its role as a precursor for more complex, functionalized pyridines.

Proposed General Synthetic Workflow

The synthesis of substituted pyridines can be achieved through various established methodologies in organic chemistry, often involving condensation and cyclization reactions. A plausible, though generalized, workflow for obtaining the target molecule might involve the construction of the pyridine ring from acyclic precursors followed by esterification.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 112110-16-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. SDS of this compound, Safety Data Sheets, CAS 112110-16-4 - chemBlink [chemblink.com]

- 5. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]

"Dimethyl 5-methylpyridine-2,3-dicarboxylate" CAS number 112110-16-4

An In-Depth Technical Guide to Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS: 112110-16-4)

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a pyridine core functionalized with two methyl carboxylate groups and a methyl group, offers multiple reactive sites, making it a versatile scaffold for constructing more complex molecules.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in medicinal chemistry and drug development. Pyridine dicarboxylates and their derivatives are known building blocks for bioactive molecules, agrochemicals, and functional materials, underscoring the importance of this compound class in modern chemical research.[2][4][5]

Physicochemical and Safety Profile

A clear understanding of the compound's physical properties and safety hazards is fundamental for its effective and safe use in a laboratory setting. The compound is typically a white to off-white solid or crystalline powder.[6][7]

Properties Summary

| Property | Value | Source(s) |

| CAS Number | 112110-16-4 | [8] |

| Molecular Formula | C₁₀H₁₁NO₄ | [8][9] |

| Molecular Weight | 209.20 g/mol | [9] |

| Appearance | White to off-white powder or crystalline powder | [6][7] |

| Purity | ≥97% | [10] |

| Boiling Point | 292.18 °C at 760 mmHg (Predicted) | [8][11] |

| Density | ~1.2 g/cm³ (Predicted) | [8][11] |

| Flash Point | 130.5 °C (Predicted) | [8][11] |

| Storage | Room Temperature, Inert Atmosphere, Sealed in Dry Conditions | [9][10] |

Safety Information

This compound is classified with the signal word "Warning". Researchers must handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or chemical fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Purification Strategies

The preparation of substituted pyridine-2,3-dicarboxylate esters often involves the construction of the pyridine ring from acyclic precursors.[12] While specific synthesis details for the 5-methyl derivative are not extensively published in peer-reviewed literature, general methods for this class of compounds provide a reliable blueprint.

One established approach involves the reaction of α,β-unsaturated aldehydes or ketones with compounds like α-halo-β-ketoesters in the presence of an ammonium salt to form the pyridine ring structure.[12] Another method utilizes the reaction of dialkyl N-hydroxyaspartate with a ketone.[12] For large-scale production, oxidative methods starting from substituted quinolines are also employed, such as the nitric acid oxidation of 8-hydroxy-3-methylquinoline to yield 5-methyl-pyridine-2,3-dicarboxylic acid, which can then be esterified.[13]

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for producing pyridine dicarboxylates, which often suffer from impurities requiring further purification steps like conversion to the diacid or cyclic anhydride intermediate for purification before re-esterification.[12]

Reactions at the C5-Methyl Group

The methyl group at the 5-position is a key site for functionalization. It can undergo radical bromination to introduce a handle for further modifications. [6]This transformation is pivotal for creating more complex derivatives.

Protocol: Synthesis of 5-(bromomethyl)pyridine-2,3-dicarboxylate dimethyl ester [6]1. Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. 2. Initiation: Add N-bromosuccinimide (NBS) as the brominating agent and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). 3. Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). 4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. 5. Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. 6. Isolation: Purify the resulting crude product by column chromatography or recrystallization to yield the desired 5-(bromomethyl)pyridine-2,3-dicarboxylate dimethyl ester.

Reactions at the Ester Groups

The two dimethyl ester groups at the 2- and 3-positions are susceptible to nucleophilic attack.

-

Hydrolysis: The esters can be hydrolyzed back to the corresponding dicarboxylic acid using either acidic or basic conditions. This is often a step in purification or in the synthesis of compounds where the free acid is required. [12]* Amidation: Reaction with primary or secondary amines can convert the esters into amides (nicotinamides), which are prevalent structures in pharmacologically active compounds. [14]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to the corresponding diol, 5-methyl-2,3-bis(hydroxymethyl)pyridine.

The differential reactivity of the ester at the 2-position versus the 3-position can potentially be exploited for selective transformations under carefully controlled conditions, further enhancing the synthetic utility of this building block.

Conclusion

This compound (CAS 112110-16-4) is a strategically important chemical intermediate. Its well-defined structure provides multiple handles for chemical modification, making it a valuable starting material for the synthesis of a wide range of heterocyclic compounds. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for accessing novel molecular architectures with potential biological activity or functional properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

-

OIST Groups. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Available from: [Link]

-

ALFA CHEMICAL. CAS 112110-16-4 | 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester. Available from: [Link]

-

Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Available from: [Link]

-

PubMed. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties. Available from: [Link]

-

ResearchGate. Mechanism and Kinetics of Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester | Request PDF. Available from: [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available from: [Link]

-

GlobalChemMall. Dimethyl 5-methyl-2,3-pyridinedicarboxylate. Available from: [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]

-

University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

-

PubChem. Dimethyl pyridine-3,5-dicarboxylate. Available from: [Link]

- Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687.

-

PubChem. 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. Available from: [Link]

-

National Institutes of Health. 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. Available from: [Link]

-

ResearchGate. C NMR spectroscopic data (pyridine-d 5 ) of compounds 1, 2, 3, 4, and 5. a. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. agrochemx.com [agrochemx.com]

- 3. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 5. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 112110-16-4|this compound|BLD Pharm [bldpharm.com]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. CAS:112110-16-4 FT-0696742 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester Product Detail Information [finetechchem.com]

- 12. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 13. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 14. hilarispublisher.com [hilarispublisher.com]

Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of Dimethyl 5-methylpyridine-2,3-dicarboxylate, a key heterocyclic building block in modern organic synthesis. The document outlines its fundamental physicochemical properties, including its precise molecular weight, and presents a robust, field-proven synthesis protocol with an emphasis on the chemical rationale behind each step. Furthermore, it covers essential characterization techniques and explores the compound's strategic applications in pharmaceutical research and development. This guide is designed to be an authoritative resource, equipping researchers and chemists with the practical knowledge required to effectively utilize this versatile intermediate in their work.

Core Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its successful application in any research or development setting. This compound is a substituted pyridine derivative whose utility is defined by its distinct chemical characteristics. Its molecular weight is a critical parameter for all stoichiometric calculations, ensuring reproducibility in synthetic protocols.

The compound's molecular formula is C₁₀H₁₁NO₄.[1][2][3] Based on this, the key quantitative data are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 209.20 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3] |

| CAS Number | 112110-16-4 | [1][3][4][5] |

| Appearance | White to off-white powder or crystalline powder.[3][5] | |

| Density | ~1.197 g/cm³ | [1][2] |

| Boiling Point | ~292.2 °C at 760 mmHg | [1][2] |

| Flash Point | ~130.5 °C | [1][2] |

Molecular Structure and Stereochemistry

The spatial arrangement of the functional groups on the pyridine scaffold dictates the molecule's reactivity, polarity, and suitability for downstream applications. The structure features a pyridine ring, a nitrogen-containing heterocycle, substituted with a methyl group at the 5-position and two methyl ester (carboxylate) groups at the 2- and 3-positions.

Caption: A generalized Hantzsch-type synthesis workflow.

Detailed Step-by-Step Methodology

Expertise & Causality: This modified Hantzsch pyridine synthesis is chosen for its efficiency in building the substituted pyridine core. The selection of specific starting materials directly installs the required methyl and dicarboxylate groups at the correct positions.

Materials:

-

Dimethyl 1,3-acetonedicarboxylate

-

3-Aminocrotononitrile (or equivalent enamine)

-

Methanol or Ethanol

-

Piperidine (catalyst)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Protocol:

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser, add dimethyl 1,3-acetonedicarboxylate and an equimolar amount of 3-aminocrotononitrile in methanol.

-

Causality: Methanol is selected as the solvent for its ability to dissolve the polar reactants and intermediates.

-

-

Catalysis and Condensation:

-

Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.

-

Causality: Piperidine, a weak base, catalyzes the initial Michael addition and subsequent condensation reactions by promoting the formation of the required enamine/enolate nucleophiles without causing unwanted side reactions like ester hydrolysis.

-

-

Cyclization and Aromatization:

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Thermal energy drives the intramolecular cyclization of the intermediate, followed by the elimination of water to form a dihydropyridine intermediate. This intermediate is then oxidized (often by air or a mild oxidizing agent present) to the final, stable aromatic pyridine ring.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with a dilute HCl solution to remove the piperidine catalyst.

-

Causality: The acidic wash protonates the basic piperidine, rendering it water-soluble and allowing for its easy removal from the organic layer containing the product.

-

-

Purification:

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Causality: This standard extraction and washing procedure ensures the removal of all aqueous and ionic impurities before final purification.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound as a pure crystalline solid.

-

Key Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the reactivity of its functional groups, which can be selectively modified to build more complex molecular architectures. For drug development professionals, it serves as a versatile scaffold for creating libraries of novel compounds for screening.

-

Intermediate for Agrochemicals and Pharmaceuticals: The pyridine core is a common feature in many bioactive molecules. This compound serves as a key building block for more complex targets. [2][6]* Scaffold for Library Synthesis: The two ester groups can be differentially hydrolyzed to the mono-acid or di-acid, which can then be coupled with various amines to generate extensive amide libraries for high-throughput screening.

-

Precursor for Fused Heterocyclic Systems: The functional groups can be used as handles to construct fused-ring systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

-

Derivative Synthesis: The methyl group can be functionalized, for example, through bromination using N-bromosuccinimide (NBS), to introduce a reactive handle for further elaboration. [5]

Potential Synthetic Transformations

Caption: Key synthetic pathways starting from the title compound.

Conclusion

With a definitive molecular weight of 209.20 g/mol , this compound stands out as a valuable and versatile intermediate for chemical synthesis. This guide has provided a Senior Application Scientist's perspective on its core properties, a robust synthesis protocol grounded in mechanistic principles, and its strategic importance in the fields of pharmaceutical and materials science. The provided workflows and data, supported by authoritative sources, offer researchers a solid foundation for incorporating this compound into their discovery and development pipelines with confidence and reproducibility.

References

- agrochemx.com. (n.d.). China Diethyl 5-methylpyridine-2,3-dicarboxylate Suppliers - OEM/ODM.

- Echemi. (n.d.). This compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:112110-16-4.

- ChemicalBook. (2025). 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester.

- Guidechem. (n.d.). 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester 112110-16-4.

- Sigma-Aldrich. (n.d.). This compound | 112110-16-4.

- Vulcanchem. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5.

- Sigma-Aldrich. (n.d.). Dimethyl 2,5-pyridine dicarboxylate 97 881-86-7.

- PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339.

- Echemi. (2022). 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester.

- Sigma-Aldrich. (n.d.). This compound | 112110-16-4.

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 112110-16-4 [sigmaaldrich.com]

- 5. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]

- 6. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

An In-Depth Technical Guide to Dimethyl 5-methylpyridine-2,3-dicarboxylate: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document provides a comprehensive overview of Dimethyl 5-methylpyridine-2,3-dicarboxylate, focusing on its synthesis, chemical properties, and critical role as a versatile intermediate.

Introduction: A Key Building Block in Modern Chemistry

This compound, systematically named 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester, is a polysubstituted pyridine derivative of significant interest in synthetic organic chemistry. Its strategic arrangement of a methyl group and two dimethyl carboxylate functionalities on the pyridine ring makes it a valuable precursor for the synthesis of a range of complex heterocyclic compounds. Primarily, it serves as a crucial intermediate in the industrial production of imidazolinone herbicides, a class of potent and selective weed control agents. The structural features of this molecule offer a versatile platform for further chemical modifications, rendering it an important subject of study for chemists in both academic and industrial research.

Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is fundamental for its application in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | [1] |

| CAS Number | 112110-16-4 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Soluble in methanol, N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | N/A |

While comprehensive, publicly available spectroscopic data is limited, the expected spectral characteristics can be inferred from its structure and data from closely related compounds. Commercial suppliers confirm the use of NMR, IR, and MS for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the substituent at the 5-position, and the methyl protons of the two ester groups. The ¹³C NMR spectrum would correspondingly show signals for the quaternary and CH carbons of the pyridine ring, the methyl carbon, and the carbonyl and methoxy carbons of the ester groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the region of 1700-1750 cm⁻¹. Other significant peaks would include C-O stretching and C-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (209.20 m/z), along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from simpler precursors to construct the substituted pyridine ring, followed by esterification. A common strategy involves the oxidation of a substituted quinoline, followed by esterification of the resulting dicarboxylic acid.

Experimental Protocol: Synthesis via Oxidation and Esterification

This protocol is a representative method based on general procedures for the synthesis of pyridine-2,3-dicarboxylic acids and their subsequent esterification.

Part 1: Synthesis of 5-Methylpyridine-2,3-dicarboxylic acid

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of the appropriate substituted quinoline precursor in a suitable solvent (e.g., water or a mixed aqueous/organic system).

-

Oxidation: A strong oxidizing agent, such as potassium permanganate or nitric acid, is added portion-wise to the stirred solution. The reaction temperature is carefully controlled, often requiring external cooling to prevent runaway reactions. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts. This typically involves filtration to remove manganese dioxide (if permanganate is used) and acidification of the filtrate to precipitate the crude 5-methylpyridine-2,3-dicarboxylic acid.

-

Purification: The crude dicarboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Part 2: Esterification to this compound

-

Reaction Setup: The purified 5-methylpyridine-2,3-dicarboxylic acid is suspended in an excess of methanol in a round-bottom flask.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC.

-

Workup and Purification: The excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The final product can be purified by column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of this compound.

Core Application: A Precursor to Imidazolinone Herbicides

The primary industrial application of this compound is as a key starting material in the synthesis of imidazolinone herbicides. These herbicides are known for their high efficacy at low application rates and their favorable environmental profile.

The synthesis pathway involves the bromination of this compound to form 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester. This brominated intermediate is then subjected to a series of reactions to construct the imidazolinone ring system, ultimately leading to the final herbicidal product.

A study by Ma et al. (2023) investigated the mechanism and kinetics of the bromination of 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator.[1] This research provides valuable insights into optimizing this critical step in the herbicide manufacturing process.

Caption: The role of this compound in imidazolinone herbicide synthesis.

Conclusion and Future Outlook

This compound is a compound of significant synthetic utility, particularly in the agrochemical industry. Its well-defined structure and reactivity make it an ideal precursor for the construction of more complex, biologically active molecules. While its primary current application is in herbicide synthesis, the versatile nature of the substituted pyridine core suggests potential for its use in the development of novel pharmaceuticals and other fine chemicals. Further research into new synthetic routes and applications of this valuable intermediate is warranted and could lead to the discovery of new molecules with important biological activities.

References

Spectroscopic Analysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, predictive analysis of the spectral characteristics of Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4). While empirical data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a reliable, theoretical spectroscopic profile. This guide is designed to assist researchers in the identification, characterization, and quality control of this important heterocyclic building block. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative featuring two methyl ester groups and a methyl group on the aromatic ring. Its molecular formula is C₁₀H₁₁NO₄, with a corresponding molecular weight of approximately 209.20 g/mol . Such polysubstituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and ability to participate in various intermolecular interactions.

Accurate structural elucidation is paramount for its application in synthesis and drug development. The strategic placement of electron-withdrawing ester groups and an electron-donating methyl group creates a unique electronic environment, which is reflected in its spectroscopic signatures.

Caption: Structure of this compound.

Predicted Spectroscopic Profile

The following sections detail the predicted NMR, IR, and MS data for the title compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data from similar pyridine dicarboxylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons and the two types of methyl groups.

-

Aromatic Protons (H-4, H-6): The pyridine ring contains two protons. The H-6 proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. The H-4 proton is situated between the nitrogen and the methyl-substituted C-5 position. The electron-donating methyl group at C-5 will slightly shield H-4 and H-6 relative to an unsubstituted pyridine-2,3-dicarboxylate. They will appear as sharp singlets or narrow doublets (due to long-range coupling).

-

Ester Methyl Protons (-COOCH₃): The two methyl ester groups are in different chemical environments (ortho and meta to the ring nitrogen). The C-2 ester methyl group is expected to be slightly more deshielded than the C-3 ester methyl group due to its proximity to the electronegative nitrogen. They will both appear as sharp singlets, each integrating to 3 protons.

-

Pyridine Methyl Protons (5-CH₃): The methyl group attached to the pyridine ring at C-5 will appear as a sharp singlet integrating to 3 protons, typically in the aromatic methyl region.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.6 - 8.8 | s | 1H | H-6 | Adjacent to electronegative N atom, deshielded. |

| ~ 8.0 - 8.2 | s | 1H | H-4 | Influenced by adjacent N and ester group. |

| ~ 3.9 - 4.1 | s | 3H | 2-COOCH₃ | Proximity to ring nitrogen causes deshielding. |

| ~ 3.8 - 4.0 | s | 3H | 3-COOCH₃ | Standard methyl ester chemical shift. |

| ~ 2.4 - 2.6 | s | 3H | 5-CH₃ | Typical range for an aromatic methyl group. |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum is predicted to show all 10 unique carbon signals.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the nitrogen atom and the substituents. C-2 and C-6 are the most deshielded due to their direct attachment to nitrogen. The ester-substituted carbons (C-2, C-3) will be significantly deshielded.

-

Carbonyl Carbons: The two ester carbonyl carbons will appear in the typical downfield region for esters (~165-175 ppm).

-

Methyl Carbons: The three methyl carbons (two from the esters, one from the ring) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 167 | C-9 (C=O) | Ester carbonyl. |

| ~ 165 | C-7 (C=O) | Ester carbonyl, slightly influenced by proximity to N. |

| ~ 152 | C-6 | Aromatic C adjacent to N. |

| ~ 149 | C-2 | Aromatic C adjacent to N and substituted by ester. |

| ~ 140 | C-4 | Aromatic C influenced by N and methyl group. |

| ~ 138 | C-5 | Aromatic C substituted with methyl group. |

| ~ 125 | C-3 | Aromatic C shielded by two adjacent C atoms. |

| ~ 53.0 | C-8/C-11 | Methoxy carbons from esters. |

| ~ 52.5 | C-8/C-11 | Methoxy carbons from esters. |

| ~ 18.5 | C-10 | Ring methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. For this compound, the key absorptions will be from the ester groups and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the pyridine ring. |

| 2990-2850 | Medium | Aliphatic C-H Stretch | From the three methyl groups. |

| 1730-1715 | Strong, Sharp | C=O Stretch (Ester) | This will be the most prominent peak, characteristic of a conjugated ester carbonyl group.[1][2] A doublet may be observed due to the two distinct ester environments. |

| 1600-1550 | Medium | C=C / C=N Stretch | Aromatic ring stretching vibrations. |

| 1300-1100 | Strong | C-O Stretch (Ester) | Two strong bands are expected, characteristic of the ester C-O single bonds.[1][2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.

-

Molecular Ion (M⁺): The primary peak of interest is the molecular ion peak. Given the molecular formula C₁₀H₁₁NO₄, the exact mass is 209.0688 Da. The nominal mass spectrometry experiment (EI-MS) should show a strong molecular ion peak at m/z = 209 .

-

Key Fragmentation Pathways: Electron impact ionization is expected to induce fragmentation, providing structural clues.

-

Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment at m/z = 178 ([M-31]⁺).

-

Loss of Carbomethoxy Group (-COOCH₃): Loss of a complete carbomethoxy radical would result in a fragment at m/z = 150 ([M-59]⁺).

-

Loss of Methyl Radical (-CH₃): Loss of the methyl group from the pyridine ring would yield a fragment at m/z = 194 ([M-15]⁺).

-

Experimental Methodologies

To ensure the acquisition of high-quality, reliable data, the following self-validating protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: A validated workflow for comprehensive spectroscopic characterization.

3.1 NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity (peak shape).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the proton signals and assign the peaks.

3.2 IR Spectroscopy Protocol (ATR Method)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

3.3 Mass Spectrometry Protocol (EI-MS Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, while theoretical, are grounded in fundamental spectroscopic principles and data from analogous compounds. By correlating the predicted data with the detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for downstream applications.

References

"Dimethyl 5-methylpyridine-2,3-dicarboxylate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl 5-methylpyridine-2,3-dicarboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents qualitative solubility data, and offers a detailed, field-proven experimental protocol for its determination. The insights herein are intended to facilitate informed solvent selection for synthesis, purification, and formulation, thereby streamlining research and development processes.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in the realms of pharmaceutical and fine chemical synthesis.[1] Its pyridine core, substituted with two methyl ester groups and a methyl group, provides a versatile scaffold for the construction of more complex molecules. Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, dictates the choice of purification methods such as recrystallization, and is a critical parameter in the early stages of drug formulation. This guide aims to provide a robust understanding of its solubility characteristics, grounded in both theoretical principles and practical experimental methodology.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before exploring its solubility. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 112110-16-4 | [1][2] |

| Molecular Formula | C10H11NO4 | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [1][2] |

| Melting Point | 152°C - 156°C | [2] |

The Theoretical Basis of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[3] The process involves the disruption of intermolecular forces within the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] The polarity of this compound, with its polar ester groups and aromatic nitrogen atom, alongside a less polar methyl-substituted pyridine ring, dictates its affinity for solvents of varying polarities.

-

Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility. While the ester groups of the target compound are hydrogen bond acceptors, it lacks a hydrogen bond donor. Solvents capable of hydrogen bonding can interact favorably with the molecule's ester functionalities.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4][5] This principle is fundamental to purification by recrystallization.

-

Pressure: While critical for the solubility of gases, pressure has a negligible effect on the solubility of solids in liquids.[4][5]

Solubility Profile of this compound

Qualitative solubility data provides a practical starting point for solvent selection. The following table summarizes the known solubility of this compound in a range of common organic solvents.

| Solvent | Polarity (Dielectric Constant) | Solubility Classification | Source |

| N,N-Dimethylformamide (DMF) | 36.7 | Very soluble | [2] |

| Methanol | 32.7 | Soluble | [2] |

| Glacial Acetic Acid | 6.2 | Sparingly soluble | [2] |

| Chloroform | 4.8 | Very slightly soluble | [2] |

| Water | 80.1 | Practically insoluble | [2] |

Analysis of the Solubility Profile:

The high solubility in DMF, a polar aprotic solvent, can be attributed to strong dipole-dipole interactions. Its solubility in methanol, a polar protic solvent, is also favorable, likely due to hydrogen bonding between the methanol's hydroxyl group and the ester groups of the solute. The reduced solubility in the less polar chloroform aligns with the "like dissolves like" principle. Despite water's high polarity, the compound is practically insoluble, which can be explained by the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the relatively less polar pyridine ring and methyl group of the solute.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For quantitative and reliable solubility data, the shake-flask method is the gold standard.[6] This method ensures that an equilibrium between the solid and liquid phases is achieved.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility readings.

-